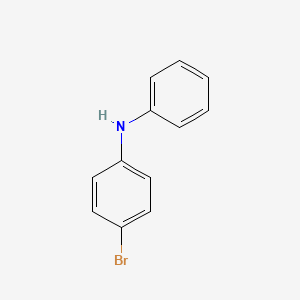
4-Bromodiphenylamine
Cat. No. B1276324
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08298444B2
Procedure details


In a 1000-mL Erlenmeyer flask were placed 20 g (118.1 mmol) of diphenylamine, 500 mL of chloroform, and an ellipsoidal stirring chip. In a 500-mL beaker was placed 113.8 g (236.2 mmol) of tetrabutylammoniumtribromide (TBABr3), which was dissolved in 200 mL of chloroform added later. The resulting solution was added dropwise to the chloroform-diphenylamine solution, and the mixture was stirred for 20 hours at room temperature in the air. Then, the chloroform-diphenylamine solution was transferred to a 1000-mL separatory funnel and washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate. The organic layer was transferred to a 1000-mL Erlenmeyer flask and then dehydrated with 100 g of anhydrous magnesium sulfate. With the anhydrous magnesium sulfate removed by filtration, the chloroform solution was transferred to a 1000-mL eggplant-shaped flask and freed of chloroform by means of an evaporator. The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%).


Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-:14].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl.C1(NC2C=CC=CC=2)C=CC=CC=1>C(Cl)(Cl)Cl>[CH:11]1[CH:10]=[CH:9][C:8]([NH:7][C:1]2[CH:2]=[CH:3][C:4]([Br:14])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1 |f:1.2.3.4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
113.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Three
|
Name
|
chloroform diphenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
|
Step Four
|
Name
|
chloroform diphenylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.C1(=CC=CC=C1)NC1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 20 hours at room temperature in the air
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added later
|
WASH
|
Type
|
WASH
|
|
Details
|
washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
With the anhydrous magnesium sulfate removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform solution was transferred to a 1000-mL eggplant-shaped flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
freed of chloroform by means of an evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
